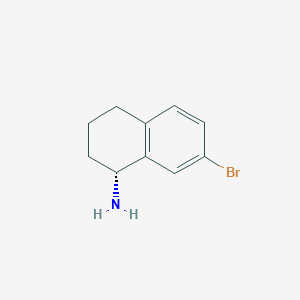

(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

IUPAC Name |

(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUSWQSCHYYQQF-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes:

Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 7-position.

Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of ®-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

®-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromine atom can be reduced to yield the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.

Major Products

Oxidation: Imines or nitriles.

Reduction: Hydrogenated tetrahydronaphthalene derivatives.

Substitution: Hydroxylated or alkylated tetrahydronaphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine has been studied for its potential pharmacological properties. Its structure suggests it may interact with various biological targets, particularly in the development of new therapeutic agents.

Case Studies

- Antidepressant Activity : Research indicates that compounds structurally similar to this compound exhibit antidepressant-like effects in animal models. These studies highlight the compound's potential as a lead for developing new antidepressants by modulating neurotransmitter systems .

- Neuroprotective Effects : Some studies have shown that this compound derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, making it valuable in creating diverse chemical entities.

Applications in Synthesis

- Synthesis of Pharmaceuticals : The compound is utilized in synthesizing other pharmaceutical agents due to its ability to undergo various chemical transformations while retaining its core structure .

- Building Block for Complex Molecules : Researchers have successfully used this compound as a building block in the synthesis of novel compounds with potential biological activity .

Toxicology and Safety Data

While this compound shows promising applications, safety assessments are crucial. The compound should be handled with care due to its potential toxicity.

| Hazard Information | Description |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed |

| Precautionary Statements | P280: Wear protective gloves/eye protection |

Mechanism of Action

The mechanism of action of ®-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

- CAS : 676135-95-8; Molecular Weight : 226.11 g/mol .

- As the (S)-enantiomer, it shares identical physical properties (e.g., molecular weight, elemental composition) with the (R)-form but differs in optical activity.

- Price : Sold at 1,350–5,400 CNY (95% purity) for research use .

6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Derivatives

Substituted Derivatives

N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine Derivatives

- Examples :

- Comparison : The dimethylamine group at position 2 (vs. position 1 in the target compound) and bulky substituents (e.g., cyclohexyl, biphenyl) enhance lipophilicity, influencing membrane permeability in drug design .

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Hydrochloride Salts

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

Analytical Data

NMR Spectroscopy

- (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine : δ 7.41 (d, 1H), 3.94 (s, 1H), 1.95 (dt, 1H) in CDCl₃ .

- N-Cyclohexyl analog : Similar ¹H NMR profile but with cyclohexyl proton shifts at δ 1.2–2.1 .

HPLC Profiles

- trans-4-Cyclohexyl derivative (5l) : Retention times t₁=15.3 min, t₂=17.2 min (MeOH:EtOH:2-PrOH:Hexanes) .

Biological Activity

(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : CHBrN

- Molecular Weight : 226.11 g/mol

- CAS Number : 794507-89-4

- IUPAC Name : (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an antitumor agent and its effects on neurotransmitter systems.

1. Antitumor Activity

Recent research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| Compound A | HT29 | 1.61 ± 0.92 |

| Compound B | Jurkat | 1.98 ± 1.22 |

| This compound | MCF7 | TBD |

The presence of functional groups such as bromine has been shown to enhance the cytotoxic activity by increasing lipophilicity and facilitating cellular uptake .

2. Neurotransmitter Interaction

The compound has been studied for its interaction with neurotransmitter systems. It is hypothesized that the amine group plays a crucial role in modulating the activity of neurotransmitter receptors.

Case Study :

A study conducted on the effects of this compound on serotonin receptors indicated a potential role in anxiety modulation. The compound showed a dose-dependent increase in serotonin receptor binding affinity .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

- Bromine Substitution : The presence of bromine at position 7 significantly enhances the compound's biological activity.

- Amine Group : The amine functionality is essential for biological activity as it facilitates interactions with biological targets.

Key Findings from SAR Studies

| Position | Substituent | Effect on Activity |

|---|---|---|

| 7 | Br | Increased potency |

| 1 | NH | Essential for binding |

Q & A

Q. What are the optimal synthetic routes for (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, and how does the choice of chiral catalysts influence enantiomeric excess?

The synthesis typically involves multi-step reactions, starting with bromination of a tetrahydronaphthalene precursor followed by chiral resolution. Key steps include:

- Bromination : Electrophilic aromatic substitution using bromine or NBS (N-bromosuccinimide) under controlled conditions .

- Chiral Catalysis : Asymmetric hydrogenation or enzymatic resolution to achieve the (R)-enantiomer. Chiral catalysts like Rhodium complexes or lipases can yield enantiomeric excess (ee) >90%, as seen in analogous brominated tetrahydronaphthalene derivatives .

- Purification : Column chromatography (hexane/EtOAc) and recrystallization to isolate the enantiomer .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~4.2 ppm for chiral center protons) confirm structural integrity .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration, particularly for bromine-heavy structures .

- HPLC with Chiral Columns : Polarimetric detectors validate enantiomeric purity (e.g., >98% ee using Chiralpak AD-H) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Solubility : Highly soluble in DCM, THF, and DMSO; limited in water. Solubility in EtOAc decreases at lower temperatures .

- Stability : Stable at RT under inert atmospheres. Decomposition observed >150°C. Light-sensitive; storage in amber vials recommended .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound across different in vitro assays?

Discrepancies often arise from assay-specific variables:

- Receptor Binding Assays : Validate using competitive binding studies (e.g., serotonin/dopamine receptors) with radiolabeled ligands to quantify IC₅₀ values .

- Cell Line Variability : Use isogenic cell lines to control for genetic background effects .

- Data Normalization : Include internal controls (e.g., reference agonists/antagonists) to account for batch-to-batch variability .

Q. What strategies are recommended for optimizing enantioselective synthesis of this compound to achieve high enantiomeric purity?

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Josiphos) in asymmetric hydrogenation to maximize ee .

- Dynamic Kinetic Resolution : Combine enzymatic resolution with racemization catalysts (e.g., Shvo’s catalyst) for near-quantitative ee .

- DFT-Guided Design : Computational modeling predicts transition states to optimize chiral induction .

Q. How do computational modeling and DFT calculations contribute to understanding the electronic structure and reactivity of this compound?

- Reactivity Prediction : DFT studies (e.g., B3LYP/6-31G*) map electrophilic regions, explaining bromine’s directing effects in substitution reactions .

- Binding Affinity Simulations : Docking studies (AutoDock Vina) model interactions with neurotransmitter receptors, aligning with experimental IC₅₀ data .

Q. What are the critical considerations for scaling up the synthesis of this compound from milligram to gram quantities without compromising yield or purity?

- Process Intensification : Optimize exothermic steps (e.g., bromination) using flow reactors for heat dissipation .

- Catalyst Recycling : Immobilize chiral catalysts on silica or magnetic nanoparticles to reduce costs .

- Purity Monitoring : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.